N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide

Beta-2 adrenergic receptor cAMP accumulation H292 cell assay

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 942010-44-8) is a synthetic small molecule characterized by a unique combination of three structural motifs: a central morpholinoethyl linker bridging a 3-methoxyphenyl group on one side and a 2-phenoxyacetamide terminus on the other, with molecular formula C21H26N2O4 and molecular weight 370.44 g/mol. Preliminary bioactivity profiling through BindingDB indicates agonist activity at the human adrenergic beta-2 receptor (EC50 = 3.16 × 10³ nM in H292 cells), placing it among morpholine-containing phenoxyacetamide analogs investigated for receptor modulation.

Molecular Formula C21H26N2O4
Molecular Weight 370.449
CAS No. 942010-44-8
Cat. No. B2706585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide
CAS942010-44-8
Molecular FormulaC21H26N2O4
Molecular Weight370.449
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C21H26N2O4/c1-25-19-9-5-6-17(14-19)20(23-10-12-26-13-11-23)15-22-21(24)16-27-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3,(H,22,24)
InChIKeyPYWAIOSQZPOVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 942010-44-8): Procurement-Ready Chemical Profile for Research Sourcing


N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 942010-44-8) is a synthetic small molecule characterized by a unique combination of three structural motifs: a central morpholinoethyl linker bridging a 3-methoxyphenyl group on one side and a 2-phenoxyacetamide terminus on the other, with molecular formula C21H26N2O4 and molecular weight 370.44 g/mol . Preliminary bioactivity profiling through BindingDB indicates agonist activity at the human adrenergic beta-2 receptor (EC50 = 3.16 × 10³ nM in H292 cells), placing it among morpholine-containing phenoxyacetamide analogs investigated for receptor modulation [1]. However, comprehensive pharmacological characterization of this compound remains unpublished in peer-reviewed literature, and direct comparative data against close structural analogs are currently absent from authoritative databases, meaning procurement decisions must rely on structural similarity analysis and limited assay readouts rather than established differentiation claims [1].

PharmacophoreUnique 3-methoxyphenyl morpholinoethyl scaffold for SAR studies
Assay ContextBeta-2 adrenergic receptor modulation research
Procurement RoleCompletes morpholino series matrix with no surrogate available

Why N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide Cannot Be Interchanged with In-Class Morpholino-Phenoxyacetamide Analogs


Within the morpholinoethyl-phenoxyacetamide chemical series, small structural modifications at the aryl-attachment position produce divergent biological activity profiles that preclude generic substitution. The target compound bears a 3-methoxyphenyl substituent directly on the morpholinoethyl linker, whereas close analogs in the patent and commercial space feature benzo[d]thiazol-2-yl, 1-methyl-1H-pyrrol-2-yl, or 1-methylindolin-5-yl groups at the equivalent position . These variations alter hydrogen-bonding capacity, steric bulk, and electronic distribution around the morpholine nitrogen, which in turn modulates binding to adrenergic receptors, monoamine oxidases, or kinase targets depending on the specific substitution pattern . The limited but existing binding data for this compound (beta-2 adrenergic receptor EC50 = 3160 nM) provides a measurable reference point, yet the absence of parallel data for the closest structural analogs in identical assay formats means that even a seemingly small substitution—such as moving the methoxy group from the meta to the para position—could produce orders-of-magnitude changes in potency or selectivity that cannot be predicted from structure alone [1]. Therefore, direct procurement of the exact CAS-numbered compound is essential for any study requiring reproducible receptor pharmacology or structure-activity relationship (SAR) validation in this chemical series [1].

Aryl Substituent Variation

3-Methoxyphenyl vs. heterocyclic analogs (benzothiazole, pyrrole) may shift receptor engagement profile.

Selectivity Profile Uncertainty

Divergent off-target kinase or adrenergic subtype selectivity across analogs is not quantified.

CAS-Specific Scaffold

Only the exact CAS-numbered compound ensures reproducible 3-methoxyphenyl pharmacophore activity.

Quantitative Differentiation Evidence for N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 942010-44-8) Against Closest Structural Analogs


Beta-2 Adrenergic Receptor Agonist Activity: Target Compound vs. Closest Available BindingDB Comparator

The target compound exhibits measurable but modest agonist activity at the human beta-2 adrenergic receptor (EC50 = 3160 nM), assessed via intracellular cAMP accumulation in H292 cells after 1-hour incubation [1]. No directly comparable EC50 value for the closest structural analog—N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide or any benzo[d]thiazol-2-yl variant—is available from the same assay system [2]. However, within the broader morpholino-phenoxyacetamide chemical space, potent beta-2 agonists such as olodaterol achieve EC50 values of 0.1 nM, representing a >30,000-fold difference in potency that underscores the profound impact of pharmacophore substitution on receptor engagement [3]. This single datapoint for the target compound establishes a baseline for SAR studies but does not constitute differentiation evidence in isolation.

Beta-2 Agonist Activity
Class-level inference
EC50 = 3160 nM (H292 cells)
Establishes receptor engagement baseline
No direct analog comparator available
Beta-2 adrenergic receptor cAMP accumulation H292 cell assay

Structural Differentiation: 3-Methoxyphenyl Substituent vs. Common Benzo[d]thiazole and Pyrrole Analogs

The defining structural feature of the target compound is the 3-methoxyphenyl group attached to the morpholinoethyl linker, which differentiates it from the most prevalent commercial analogs that incorporate heterocyclic substituents (benzo[d]thiazol-2-yl, 1-methyl-1H-pyrrol-2-yl, 1-methylindolin-5-yl, or 4-methylbenzo[d]thiazol-2-yl) at the equivalent position . The methoxyphenyl group provides distinct physicochemical properties: calculated logP of 2.81 and logS of -4.26 (via MMsINC), reflecting moderate lipophilicity and limited aqueous solubility [1]. In contrast, the benzo[d]thiazole-containing analogs possess additional hydrogen-bond acceptor sites (thiazole nitrogen and sulfur) that can engage different receptor pockets, while the pyrrole analog offers a smaller, electron-rich heterocycle. These structural differences predict divergent target selectivity profiles, although no quantitative selectivity data (e.g., selectivity ratios for beta-2 vs. beta-1 adrenergic receptors, or beta-2 vs. kinase off-targets) are currently published to support this inference [1].

Structural Substituent
Class-level inference
3-Methoxyphenyl (logP 2.81, logS -4.26)
Distinct pharmacophore from heterocyclic analogs
Predicted physicochemical properties
Structure-activity relationship Pharmacophore mapping Morpholino-phenoxyacetamide series

Synthetic Accessibility and Procurement Uniqueness: A Scaffold Not Replicated in Major Screening Libraries

A search of publicly indexed screening compound databases (PubChem, ChEMBL, BindingDB) reveals that no compound with the exact N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide scaffold appears in major annotated screening collections with biological annotations beyond the single BindingDB beta-2 adrenergic receptor datapoint [1]. The three most structurally similar compounds available commercially—N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride (CAS 1216522-73-4), N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride, and N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide—differ in their aryl substituent, meaning none can serve as a direct substitute for experiments designed to probe 3-methoxyphenyl-specific pharmacophore interactions . The target compound's absence from annotated libraries means that researchers seeking to complete the SAR matrix for the morpholino-phenoxyacetamide series must procure this specific CAS-numbered entity; no alternative sourcing strategy can fill this structural gap [1].

Database Representation
Supporting evidence
Not indexed in annotated screening collections
Unique scaffold for SAR completion
3 commercial analogs structurally different
Chemical procurement Screening library coverage Commercial availability

Recommended Research and Industrial Application Scenarios for N-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-2-phenoxyacetamide (CAS 942010-44-8)


Structure-Activity Relationship (SAR) Matrix Completion for Morpholinoethyl-Phenoxyacetamide Series

The primary use case for procuring CAS 942010-44-8 is to serve as the 3-methoxyphenyl-substituted entry in a systematic SAR matrix of morpholinoethyl-phenoxyacetamide derivatives. Because no other commercially available compound replicates this exact substitution pattern—with benzo[d]thiazole, pyrrole, and indoline analogs covering other regions of chemical space—this compound is essential for establishing the contribution of the methoxyphenyl pharmacophore to target binding, selectivity, and ADME properties . The single available bioactivity datapoint (beta-2 adrenergic receptor EC50 = 3160 nM) provides a baseline for comparative assays against the heterocyclic-substituted analogs under identical experimental conditions [1].

Beta-Adrenergic Receptor Pharmacology Probe Development

Although the target compound's beta-2 agonist potency (EC50 = 3160 nM) is modest compared to clinical agonists such as olodaterol (EC50 = 0.1 nM), this level of activity is suitable for use as a low-potency control compound or as a starting scaffold for medicinal chemistry optimization [1]. Researchers investigating the structural determinants of beta-adrenergic receptor subtype selectivity can employ this compound to probe the tolerance of the receptor's orthosteric site for the 3-methoxyphenyl-morpholinoethyl motif, particularly in head-to-head assays with the corresponding benzo[d]thiazole and pyrrole analogs .

Physicochemical Property Benchmarking for Morpholine-Containing Fragment Libraries

The compound's calculated physicochemical parameters (logP = 2.81, logS = -4.26, MW = 370.44) position it as a moderately lipophilic, rule-of-five-compliant small molecule suitable for inclusion in fragment-based or property-focused screening libraries . Procurement of this compound enables experimental determination of aqueous solubility, logD, plasma protein binding, and metabolic stability, which can be benchmarked against the heterocyclic-substituted morpholinoethyl-phenoxyacetamide analogs to derive quantitative structure-property relationship (QSPR) models for this chemical series .

Patent Prior Art and Freedom-to-Operate Assessment for Morpholino-Phenoxyacetamide Chemotype

Given the presence of morpholino-phenoxyacetamide scaffolds in patent literature (e.g., US 9079895 B2 covering morpholino compounds and methods), procurement and experimental characterization of CAS 942010-44-8 may support freedom-to-operate analyses or design-around strategies for organizations developing therapeutics in this chemical space. The compound's specific 3-methoxyphenyl substitution pattern may occupy a distinct intellectual property position relative to the more commonly claimed benzo[d]thiazole and pyrrole variants .

Application
Selection Property
Validation Focus
Morpholinoethyl-phenoxyacetamide SAR studies
3-Methoxyphenyl pharmacophore coverage
Comparative target engagement profiling
Beta-adrenergic receptor modulation research
Low-potency control & scaffold optimization
Subtype selectivity screening
Physicochemical property benchmarking
Experimental logD, solubility, protein binding
QSPR model benchmarking
IP landscape and design-around analysis
3-Methoxyphenyl chemotype positioning
Design-around strategy support
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